

# comparison of aluminum foam manufacturing techniques

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## A Comprehensive Guide to **Aluminum** Foam Manufacturing Techniques

**Aluminum** foams are a class of advanced porous materials that offer a unique combination of properties, including low density, high specific strength, and excellent energy absorption capabilities.[1] These characteristics make them highly desirable for a wide range of applications in the aerospace, automotive, and construction industries.[2] The performance of an **aluminum** foam is intrinsically linked to its structural parameters, such as porosity, pore size, and whether the cells are open or closed.[3] These parameters are, in turn, determined by the manufacturing process. This guide provides a detailed comparison of the primary techniques used to fabricate **aluminum** foams, offering objective performance data and experimental insights for researchers and scientists.

## Manufacturing Techniques Overview

The production methods for **aluminum** foam can be broadly categorized based on the state of the metal during processing: liquid-state (melt route) and solid-state (powder metallurgy route) processes.[2][4] Each approach offers distinct advantages and results in foams with different structural and mechanical properties.

- **Melt-Based Routes:** These methods involve foaming molten **aluminum**. They are generally suited for producing closed-cell foams and are often more cost-effective for large-scale production.[1][2] The main variations include:

- Melt Foaming (MF) with Foaming Agents: A blowing agent, such as titanium hydride ( $\text{TiH}_2$ ) or calcium carbonate ( $\text{CaCO}_3$ ), is dispersed into the molten **aluminum**.<sup>[3]</sup> The melt's viscosity is first increased by adding thickening agents like calcium (Ca) or ceramic particles (e.g.,  $\text{SiC}$ ,  $\text{Al}_2\text{O}_3$ ).<sup>[3][5]</sup> Upon heating, the foaming agent decomposes, releasing gas that creates bubbles within the viscous melt, which then solidifies into a foam structure.<sup>[6]</sup>
- Gas Injection Foaming (GIF): In this process, gas (e.g., air, nitrogen, or an inert gas) is directly injected into the molten metal through a nozzle or impeller.<sup>[3][7]</sup> The melt must be stabilized, typically by adding fine ceramic particles, to prevent the bubbles from collapsing quickly.<sup>[7][8]</sup> This method allows for continuous production of foam panels.<sup>[7]</sup>
- Powder Metallurgy (PM) Routes: These techniques start with **aluminum** powder and are versatile in terms of the alloys that can be used.<sup>[6][9]</sup>
  - Powder Metallurgy Foaming (PMF): **Aluminum** powder is mixed with a powdered foaming agent (e.g.,  $\text{TiH}_2$ ).<sup>[10]</sup> This mixture is then compacted to create a dense, foamable precursor material.<sup>[11]</sup> The precursor is heated to a temperature near the melting point of the **aluminum** matrix, causing the foaming agent to decompose and the material to expand into a closed-cell foam.<sup>[9][12]</sup> This method allows for the production of near-net shape parts and sandwich panels.<sup>[1][9]</sup>
  - Sintering and Dissolution Process (SDP): This is a primary method for creating open-cell foams.<sup>[13]</sup> **Aluminum** powder is mixed with a removable space holder material, such as sodium chloride ( $\text{NaCl}$ ), carbamide, or saccharose particles.<sup>[14][15][16]</sup> The mixture is compacted and then sintered, causing the **aluminum** particles to bond together. Finally, the space holder is dissolved using a solvent (typically water), leaving behind an interconnected network of pores.<sup>[13][14]</sup>
- Casting-Based Routes:
  - Investment Casting (Lost Foam Casting): This technique creates open-cell foams with highly regular and controllable pore structures.<sup>[17][18]</sup> It is based on the ancient lost-wax casting method.<sup>[19]</sup> A polymer foam pattern (e.g., polyurethane) with an open-cell structure is created and coated with a refractory ceramic slurry to form a mold.<sup>[17][20]</sup> Molten **aluminum** is then poured into the mold, vaporizing and replacing the polymer

pattern.[\[20\]](#)[\[21\]](#) This process can produce foams with a defined, repeatable cell structure.  
[\[18\]](#)

## Performance Comparison of Aluminum Foams

The choice of manufacturing technique significantly impacts the final properties of the **aluminum** foam. The following tables summarize key performance metrics based on experimental data from various studies.

Manufacturing Technique	Typical Cell Type	Achievable Porosity (%)	Typical Pore Size (mm)	Key Advantages	Key Disadvantages
Melt Foaming (MF)	Closed-Cell	50 - 90% <a href="#">[1]</a>	1 - 8 mm <a href="#">[1]</a>	Suitable for large-scale production; lower cost. <a href="#">[1]</a> <a href="#">[2]</a>	Poor shaping ability; difficult to achieve small pore sizes. <a href="#">[1]</a>
Powder Metallurgy (PMF)	Closed-Cell	40 - 90% <a href="#">[9]</a>	-	Near-net shape forming; wide range of alloys can be used. <a href="#">[1]</a> <a href="#">[6]</a>	High cost of metal powders; non-uniform heating can be an issue for large parts. <a href="#">[1]</a>
Sintering and Dissolution (SDP)	Open-Cell	50 - 70% (design) <a href="#">[16]</a>	Controllable by space holder size. <a href="#">[13]</a>	Precise control over porosity and pore size; can produce gradient foams. <a href="#">[13]</a>	Multi-step process; potential for incomplete space holder removal.
Investment Casting	Open-Cell	-	Controllable by pattern. <a href="#">[18]</a>	Creates regular, repeatable cell structures; high precision. <a href="#">[18]</a> <a href="#">[19]</a>	Complex and multi-step process; higher cost. <a href="#">[21]</a>

Table 1: General Comparison of **Aluminum** Foam Manufacturing Techniques.

Manufacturing Technique	Relative Density (%)	Compressive Plateau Stress (MPa)	Energy Absorption (MJ/m <sup>3</sup> )	Thermal Conductivity (W·m <sup>-1</sup> ·K <sup>-1</sup> )
General Closed-Cell Foams	-	2 - 30[1]	1 - 15[1]	1 - 7 (at 76-90% porosity)[22]
Sintering and Dissolution (SDP)	30 - 50%	27.4 (at 50% porosity)[16]	24.42 (at 50% porosity)[16]	-
Powder Metallurgy (AlSi7)	20 - 50%	-	-	Increases with decreasing porosity.[23]

Table 2: Quantitative Mechanical and Thermal Properties.

## Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key fabrication and characterization experiments.

### Fabrication Protocol: Melt Foaming Method

This protocol is based on the fabrication of 6063 **aluminum** alloy foams.[5]

- Melting: Melt commercial 6063 **aluminum** alloy in a resistance furnace crucible.
- Thickening: Add 2 mass% of calcium (Ca) granules to the molten alloy at 953 K (680 °C) and stir mechanically for 10 minutes to increase the melt's viscosity.
- Foaming Agent Preparation: Pre-treat the titanium hydride (TiH<sub>2</sub>) foaming agent (< 48 μm) by heating it at 773 K (500 °C) for 120 minutes in air to delay its decomposition.
- Dispersion: Cool the melt to 923 K (650 °C). Add 0.6 mass% of the pre-treated TiH<sub>2</sub> powder into the melt.
- Stirring: Disperse the TiH<sub>2</sub> powder by mechanically stirring for a controlled duration (e.g., 3 to 6 minutes). The stirring intensity and time are critical for achieving a uniform pore structure.

- **Foaming and Solidification:** Cease stirring and allow the melt to foam. Once the desired foam height is achieved, remove the crucible from the furnace and allow the foam to cool and solidify under controlled conditions (e.g., in air, in a furnace, or using insulation materials).

## Fabrication Protocol: Sintering and Dissolution Process (SDP)

This protocol describes the fabrication of open-cell foams using a space holder.[\[15\]](#)[\[16\]](#)[\[24\]](#)

- **Mixing:** Mix fine **aluminum** powder with a space holder material (e.g., carbamide or saccharose particles of a specific mesh size). The weight percentage of the space holder determines the final porosity.
- **Compaction:** Uniaxially press the powder mixture in a die at a specific compaction pressure (e.g., up to 400 MPa) and speed (e.g., 10 mm/min) to create a green compact.[\[15\]](#)[\[24\]](#)
- **Dissolution:** Immerse the green compact in a solvent (e.g., hot water for salt or saccharose) for a sufficient duration (e.g., 8 to 32 hours) to completely dissolve the space holder particles, resulting in a "brown part".[\[13\]](#)[\[16\]](#)
- **Sintering:** Place the brown part in a furnace. Sinter the part under a controlled atmosphere at a temperature below the melting point of **aluminum** (e.g., 500-640 °C) for a specific time (e.g., 12-20 minutes for solar sintering or up to 9 hours for conventional sintering) to bond the **aluminum** particles.[\[16\]](#)

## Characterization Protocol: Uniaxial Compression Test

This protocol is based on ISO 13314:2011 for testing porous and cellular metals.[\[25\]](#)

- **Specimen Preparation:** Cut foam samples into standardized shapes (e.g., cubes or cylinders) from the bulk material. Ensure the surfaces are flat and parallel.
- **Test Setup:** Place the specimen between the platens of an electromechanical testing machine (e.g., INSTRON-5569).
- **Testing:** Apply a compressive load at a constant crosshead speed (e.g., 0.5 mm/min or 1 mm/min) at room temperature.[\[26\]](#)[\[27\]](#)

- **Data Acquisition:** Record the load and displacement data continuously throughout the test until densification is reached.
- **Analysis:** Convert the load-displacement data into a stress-strain curve. From the curve, determine key mechanical properties:
  - **Plateau Stress ( $\sigma_{pl}$ ):** The arithmetic mean of the stresses between 20% and 40% compressive strain.[\[25\]](#)
  - **Energy Absorption (W):** The area under the stress-strain curve up to a specific strain (e.g., 50%).[\[25\]](#)

## Characterization Protocol: Thermal Conductivity Measurement

This protocol describes the steady-state method for measuring effective thermal conductivity.  
[\[22\]](#)[\[28\]](#)

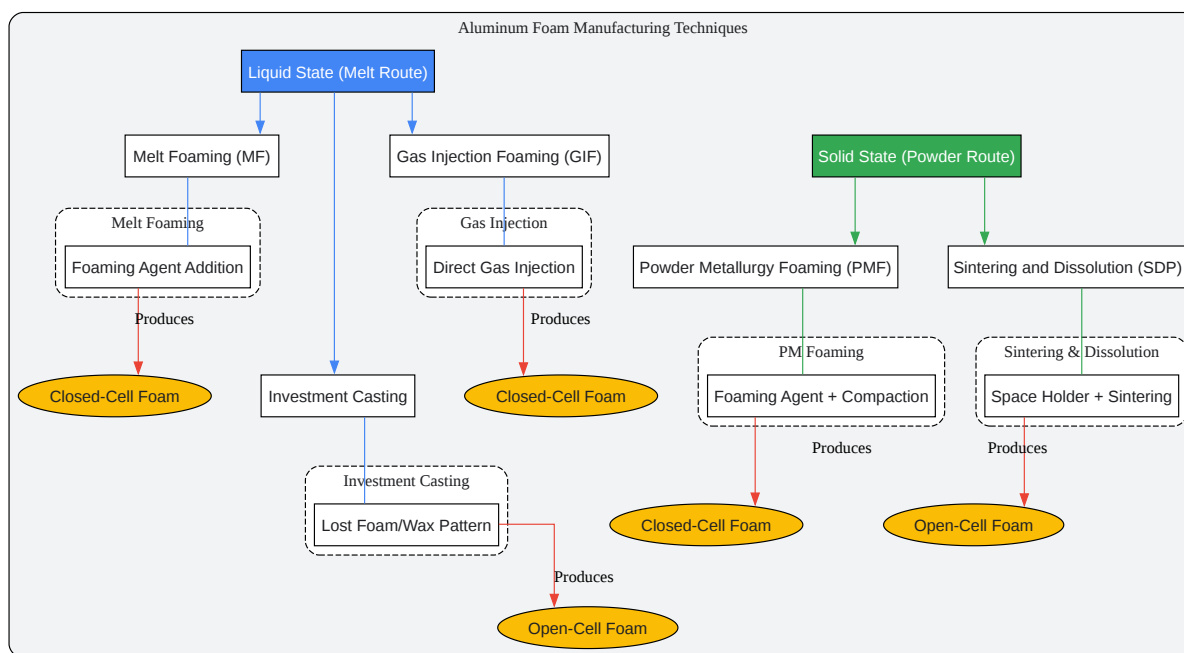
- **Apparatus:** Use a one-dimensional, steady-state heat flow apparatus. This typically consists of a hot plate and a cold plate to create a stable temperature gradient across the sample.
- **Sample Preparation:** Prepare a flat foam sample of known thickness. To minimize thermal contact resistance, apply a thermally conductive paste or silicone to the surfaces of the foam that will be in contact with the hot and cold plates.[\[22\]](#)
- **Measurement:** Place the foam sample between the hot and cold plates. A reference material with a known thermal conductivity (e.g., a stainless steel plate) can be placed in series with the sample.[\[28\]](#)
- **Steady State:** Maintain a constant temperature difference across the setup until a steady state of heat flow is achieved.
- **Data Collection:** Measure the temperatures at the surfaces of the foam sample and the reference material using thermocouples.
- **Calculation:** Assuming one-dimensional heat flow, the heat flux ( $q$ ) through the reference material and the foam is the same. Calculate  $q$  using the known thermal conductivity and

measured temperature gradient of the reference material. Then, use this  $q$  value and the measured temperature gradient across the foam sample to calculate its effective thermal conductivity ( $k_{eff}$ ).

## Manufacturing Process Relationships

The following diagram illustrates the classification and relationships between the different **aluminum** foam manufacturing techniques.





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Classification of **aluminum** foam manufacturing techniques.

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